molecular formula C27H26ClN5O3S B11680107 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11680107
M. Wt: 536.0 g/mol
InChI Key: LSKIOPJMPHOCEA-MUFRIFMGSA-N
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Description

This product, 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide, is a potent and selective inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis. By targeting these kinases, this compound induces G2/M phase cell cycle arrest and promotes apoptosis in proliferating cells, making it a valuable chemical probe for investigating mitotic processes and oncogenesis Source 1 . Its molecular structure incorporates a 1,2,4-triazole core linked to a hydrazide moiety, a design feature common in several classes of kinase inhibitors. Research applications for this compound primarily focus on Source 2 cancer biology and cell cycle studies, where it is used to explore novel therapeutic strategies for various malignancies, including leukemia and solid tumors. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H26ClN5O3S

Molecular Weight

536.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H26ClN5O3S/c1-4-36-23-14-7-19(15-24(23)35-3)16-29-30-25(34)17-37-27-32-31-26(20-8-10-21(28)11-9-20)33(27)22-12-5-18(2)6-13-22/h5-16H,4,17H2,1-3H3,(H,30,34)/b29-16+

InChI Key

LSKIOPJMPHOCEA-MUFRIFMGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative with potential biological activities. Its structure incorporates a triazole moiety known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C₁₇H₁₆ClN₅OS
  • Molecular Weight : 373.86 g/mol
  • CAS Number : 893726-63-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to the one exhibit significant activity against various pathogens.

Microorganism Activity
Candida albicansModerate to high
Escherichia coliModerate
Staphylococcus aureusModerate
Klebsiella pneumoniaeModerate

Research indicates that the presence of the triazole ring enhances the inhibition of ergosterol synthesis, a critical component of fungal cell membranes, thereby exerting antifungal effects .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, in vitro assays using HepG2 liver cancer cell lines demonstrated that triazole compounds can inhibit cell proliferation effectively.

Compound IC₅₀ (µg/mL)
Compound A (similar to target)12.5
Compound B (control)28.4

The structure–activity relationship (SAR) analysis suggests that electron-donating groups at specific positions on the phenyl ring enhance anticancer activity .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors within microbial and cancerous cells. The triazole ring may inhibit cytochrome P450 enzymes, disrupting critical metabolic pathways in fungi and cancer cells alike .

Case Studies

Several studies have investigated the biological activity of similar triazole compounds:

  • Study 1 : A series of 1,2,4-triazole derivatives were synthesized and tested against Candida albicans. The results indicated that modifications to the phenyl groups significantly influenced antifungal potency.
  • Study 2 : In a comparative analysis of various triazole derivatives on HepG2 cells, it was found that compounds with specific substituents exhibited enhanced cytotoxic effects compared to others without such modifications .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate to good activity levels. The mechanism of action is often attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi, thereby disrupting cell membrane integrity .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, although further studies are required to elucidate the precise pathways involved .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been reported to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications in substituents on the triazole ring or hydrazide moiety can significantly influence biological activity. For instance, variations in halogen substituents or alkyl chains have been linked to enhanced potency against specific microbial strains or cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized several derivatives of triazole compounds similar to the one discussed and evaluated their antimicrobial efficacy against a panel of pathogens. Results indicated that modifications led to compounds with improved activity profiles compared to existing antifungal agents, making them candidates for further development .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on evaluating the anticancer properties of this compound using various human cancer cell lines. The results showed that certain derivatives could inhibit cell growth by more than 70%, indicating a strong potential for development into therapeutic agents for cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The thioether (-S-) group in the triazole ring undergoes nucleophilic substitution under alkaline conditions. This reactivity is exploited to modify the compound’s structure for enhanced bioactivity or solubility:

  • Reaction with alkyl halides : In dimethylformamide (DMF) with cesium carbonate, the sulfur atom reacts with bromoacetophenone derivatives to form thioether-linked analogs .

  • Displacement by amines : Primary amines displace the thioether group in polar aprotic solvents, yielding triazole-amine conjugates.

Table 1: Substitution Reactions

ReagentConditionsProduct
2-Bromo-1-phenylethanoneDMF, Cs₂CO₃, 24hThioether-linked ketone derivative
BenzylamineDMSO, K₂CO₃, 60°CTriazole-benzylamine adduct

Oxidation of the Thioether Group

The sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:

  • Controlled oxidation : Hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfoxide at 0–5°C.

  • Strong oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the sulfone derivative.

Hydrolysis of the Hydrazide Moiety

The hydrazide group (-CONHNH₂) undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the hydrazide to form carboxylic acid and hydrazine derivatives.

  • Basic hydrolysis : NaOH in ethanol/water generates the corresponding carboxylate salt.

Acylation and Alkylation Reactions

The free amino group in the hydrazide participates in acylation/alkylation to introduce new functional groups:

  • Acylation : Reacting with acetyl chloride in pyridine yields N-acetyl derivatives.

  • Alkylation : Treatment with methyl iodide in the presence of NaH produces N-methylated analogs.

Table 2: Acylation/Alkylation Conditions

Reaction TypeReagentSolventProduct Yield
AcylationAcetyl chloridePyridine72–85%
AlkylationMethyl iodideTHF, NaH68–78%

Coordination with Metal Ions

The triazole and hydrazide groups act as polydentate ligands, forming complexes with transition metals:

  • Copper(II) complexes : Reacting with CuCl₂ in methanol yields stable complexes with potential catalytic activity.

  • Zinc(II) coordination : Zinc acetate forms octahedral complexes, characterized by UV-Vis and IR spectroscopy.

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization:

  • Formation of tetrazole derivatives : Heating with NaN₃ in DMF at 100°C produces fused tetrazole-triazole systems.

  • Ring expansion : Pd-catalyzed cross-coupling reactions generate larger heterocyclic frameworks.

Reduction of the Imine Bond

The (E)-configured imine group (-CH=N-) in the hydrazide is selectively reduced:

  • NaBH₄ reduction : In ethanol at 45–50°C, the imine bond is reduced to a secondary amine, altering the compound’s electronic profile .

Photochemical Reactivity

UV irradiation induces structural changes:

  • Cis-trans isomerization : The imine bond undergoes reversible isomerization under UV light (λ = 365 nm).

  • Degradation pathways : Prolonged exposure leads to cleavage of the triazole ring, forming nitrile and sulfide byproducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of the target compound with structurally related analogs is presented below. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Triazole Core) Benzylidene Group Substitution Key Bioactivity/Properties Reference
Target Compound 4-Cl, 4-MePh 4-Ethoxy-3-OMePh Hypothesized enzyme inhibition -
2-{[5-(4-ClPh)-4-Ph-4H-triazol-3-yl]sulfanyl}-N'-(4-ethoxyPh-methylene)acetohydrazide 4-Cl, Ph 4-EthoxyPh Enhanced lipophilicity
2-{[5-(4-ClPh)-4-(3-OHPh)-4H-triazol-3-yl]sulfanyl}-N'-(3-OHPh-methylene)acetohydrazide 4-Cl, 3-OHPh 3-OHPh Moderate antifungal activity
2-{[4-Et-5-(4-OMePh)-4H-triazol-3-yl]sulfanyl}-N'-(4-OH-3,5-diOMePh-methylene)acetohydrazide 4-Et, 4-OMePh 4-OH-3,5-diOMePh High solubility in polar solvents
N'-(2-ClPh-methylene)-3-(4-MeBzS)-5-(3,4,5-triOMePh)-4H-triazol-4-amine 5-(3,4,5-triOMePh) 2-ClPh Anticancer activity (in vitro)

Key Findings from Comparative Analysis

Chlorophenyl groups (e.g., 4-ClPh) increase electrophilicity, favoring interactions with nucleophilic residues in proteins, as seen in antifungal analogs () .

Solubility and Lipophilicity :

  • The 4-methylphenyl substituent on the triazole core contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Compounds with hydroxyl groups (e.g., 3-OHPh in ) exhibit higher polarity but reduced bioavailability due to rapid metabolic clearance .

Enzyme Inhibition Potential: The –N–C–S motif in the target compound is structurally analogous to bioactive triazole derivatives showing α-glucosidase and lipase inhibition (IC₅₀ values: 10–50 µM) . Methoxy and ethoxy groups in the benzylidene moiety may mimic natural substrates, as observed in similar compounds targeting metabolic enzymes .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for triazole-acetohydrazides, such as cyclocondensation of thiosemicarbazides with aldehydes () .

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The triazole ring serves as the central scaffold. A modified Huisgen cycloaddition or cyclocondensation is typically employed. For this compound, 4-chlorophenyl isothiocyanate and 4-methylphenyl hydrazine undergo cyclization in the presence of a base (e.g., K₂CO₃) to form 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .

Key Conditions :

  • Solvent : Ethanol or DMF

  • Temperature : 80–100°C

  • Reaction Time : 6–12 hours

  • Yield : 60–75%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution. The thiol group of the triazole reacts with α-chloroacetohydrazide in basic conditions:

Reaction Setup :

  • Reagents : Triazole-3-thiol (1 equiv), α-chloroacetohydrazide (1.2 equiv)

  • Base : NaOH or Et₃N

  • Solvent : THF or acetonitrile

  • Temperature : Room temperature to 60°C

  • Yield : 70–85%

Formation of the Hydrazide Moiety

The acetohydrazide intermediate is condensed with 4-ethoxy-3-methoxybenzaldehyde to form the (E)-configured imine. Acid catalysis (e.g., glacial acetic acid) ensures stereoselectivity:

Optimized Protocol :

ParameterValue
Aldehyde Equiv1.5
CatalystAcOH (5 mol%)
SolventEthanol
TemperatureReflux (78°C)
Reaction Time4–6 hours
Yield65–80%

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization includes:

  • ¹H/¹³C NMR : Confirms regiochemistry and E-configuration .

  • HPLC : Purity >95% .

  • Mass Spectrometry : Molecular ion peak at m/z 536.0 .

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between yield, scalability, and purity:

StepMethod A (Ref )Method B (Ref)
Triazole Synthesis72% yield, 8 hrs68% yield, 10 hrs
Sulfanyl Addition82% yield, RT78% yield, 60°C
Hydrazide Formation75% yield, AcOH70% yield, HCl

Method A offers higher yields but requires stricter temperature control, whereas Method B uses milder conditions at the cost of efficiency .

Challenges and Optimization

  • Regioselectivity : Competing 1,3- vs. 1,4-triazole isomers necessitate careful base selection.

  • Stereoselectivity : E-configuration is favored under acidic reflux; Z-isomer formation (<5%) occurs if pH >5 .

  • Solubility Issues : Polar aprotic solvents (DMF) improve intermediate solubility but complicate purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reactive intermediates (e.g., hydrazones) be stabilized during synthesis?

  • Methodology : The compound’s hydrazone moiety can be synthesized via condensation of acylhydrazines with aldehydes under acidic catalysis (e.g., acetic acid). To stabilize reactive intermediates, use inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization (ethanol/water) are effective for purification . For triazole formation, cyclization of thiosemicarbazides with substituted phenyl groups under reflux (80–100°C in DMF) is recommended .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the E-configuration of the methylidene group?

  • Methodology : The E-configuration of the hydrazone linkage is confirmed via ¹H NMR coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and NOESY experiments to assess spatial proximity of substituents. FT-IR peaks at ~1600 cm⁻¹ (C=N stretching) and ~3200 cm⁻¹ (N-H stretching) validate hydrazone formation .

Q. What strategies mitigate impurities from incomplete triazole ring closure?

  • Methodology : Monitor reaction progress via TLC (silica gel, UV detection). Optimize cyclization by adjusting reaction time (8–12 hrs) and using excess cyclizing agents (e.g., POCl₃). Post-synthesis, employ preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity fractions .

Advanced Research Questions

Q. How can computational modeling predict bioactivity, and what docking parameters align with experimental IC₅₀ data?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinase enzymes). Set grid boxes to cover active sites (20 ų) and run 50 genetic algorithm iterations. Validate predictions with in vitro assays (e.g., enzyme inhibition at 10 µM–1 mM concentrations). Cross-reference with SAR studies on analogous triazole-hydrazones .

Q. What experimental designs (DoE) optimize reaction yields while minimizing byproducts?

  • Methodology : Apply factorial design (e.g., 2³ factorial) to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Analyze via ANOVA to identify significant factors. For flow chemistry, optimize residence time (5–30 mins) and pressure (1–3 bar) using microreactors .

Q. How do substituents (e.g., 4-ethoxy-3-methoxy phenyl) influence solubility and pharmacokinetic properties?

  • Methodology : Assess logP values using shake-flask methods (octanol/water partitioning). Solubility is tested via equilibrium solubility assays (pH 1.2–7.4 buffers). For bioavailability predictions, use Caco-2 cell monolayers to measure apparent permeability (Papp). Compare with analogs lacking methoxy/ethoxy groups .

Q. What degradation pathways occur under accelerated stability conditions (40°C/75% RH), and how are degradation products characterized?

  • Methodology : Conduct forced degradation studies (ICH guidelines) with LC-MS/MS analysis. Major pathways include hydrolysis of the hydrazone bond (pH-dependent) and oxidation of the thioether group. Identify degradants via high-resolution MS (Q-TOF) and NMR fragmentation patterns .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data for structurally similar triazole derivatives?

  • Methodology : Cross-validate assay conditions (e.g., cell lines, incubation times) and purity thresholds (>95% by HPLC). Differences in substituent positions (e.g., para vs. meta methoxy) significantly alter binding affinity. Perform meta-analyses using standardized datasets (e.g., ChEMBL) to isolate structural determinants .

Tables for Key Properties

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry215–220°C
LogP (Octanol/Water)Shake-Flask Partitioning3.2 ± 0.3
HPLC PurityC18 Column, 1.0 mL/min>98% (λ = 254 nm)
Enzyme Inhibition (IC₅₀)Kinase Assay (HTRF)12.5 µM (EGFR kinase)

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